MK-0429

Descripción general

Descripción

MK-0429, también conocido como L-000845704, es un antagonista no peptídico de la integrina αvβ3, potente y selectivo, de administración oral. Este compuesto juega un papel crucial en la modulación de la adhesión celular, la migración y las vías de señalización. Las integrinas son receptores transmembrana que median las interacciones célula-célula y célula-matriz extracelular. Específicamente, la integrina αvβ3 está involucrada en procesos como la angiogénesis, el crecimiento tumoral y la remodelación ósea .

Análisis De Reacciones Químicas

MK-0429 experimenta interacciones con varios reactivos y participa en diferentes reacciones químicas. Algunas reacciones comunes incluyen:

Oxidación: this compound puede sufrir reacciones de oxidación, lo que podría afectar sus propiedades farmacológicas.

Reducción: Las reacciones de reducción podrían modificar los grupos funcionales del compuesto.

Sustitución: Las reacciones de sustitución pueden ocurrir en sitios específicos de la molécula. Los principales productos formados durante estas reacciones dependerían de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Anti-Tumor Effects

MK-0429 has demonstrated significant anti-tumor effects across various cancer models:

- Oral Squamous Cell Carcinoma (OSCC) : In studies involving human OSCC xenografts, this compound was administered via osmotic minipumps, leading to marked inhibition of tumor growth. The treatment resulted in reduced tumor weight and volume compared to control groups, indicating its potential as a therapeutic agent against OSCC .

- Melanoma : In a murine model of melanoma, this compound significantly decreased lung metastasis. Mice treated with this compound exhibited a reduction of 30-40% in tumor colonies in the lungs compared to controls, highlighting its efficacy in preventing metastatic spread .

Fibrosis Treatment

This compound has shown promise in treating fibrosis-related conditions:

- Lung Fibrosis : In a bleomycin-induced lung injury model, this compound effectively inhibited fibrosis progression. The compound was administered chronically, resulting in significant reductions in histological markers of lung fibrosis compared to control treatments .

- Diabetic Nephropathy : this compound has been identified as an equipotent pan-inhibitor of multiple αv integrins, which has implications for renal health. In diabetic nephropathy models, it reduced proteinuria and renal fibrosis, suggesting its utility in managing kidney-related complications associated with diabetes .

Bone Health Applications

Initially developed for osteoporosis treatment, this compound has demonstrated:

- Bone Mass Restoration : In preclinical studies involving ovariectomized rats and monkeys, this compound significantly increased bone mass and reduced bone turnover markers. Clinical trials have confirmed its efficacy in improving bone mineral density in postmenopausal women .

Clinical Studies and Safety Profile

This compound has undergone various clinical evaluations:

- Prostate Cancer : A small clinical study involving patients with hormone-refractory prostate cancer indicated that this compound led to significant reductions in urinary N-telopeptide, a marker for bone metastasis, without major adverse effects .

Table 1: Summary of Clinical Applications of this compound

| Application Area | Model/Condition | Key Findings |

|---|---|---|

| Oral Squamous Cell Carcinoma | Human xenograft models | Significant reduction in tumor growth |

| Melanoma | Murine models | 30-40% reduction in lung metastasis |

| Lung Fibrosis | Bleomycin-induced models | Inhibition of fibrosis progression |

| Diabetic Nephropathy | Experimental models | Reduced proteinuria and renal fibrosis |

| Osteoporosis | Ovariectomized rats/monkeys | Increased bone mass and density |

Mecanismo De Acción

El mecanismo de acción de MK-0429 implica la unión a la integrina αvβ3, bloqueando así su función. Al inhibir la adhesión celular mediada por αvβ3 y la señalización, this compound interrumpe procesos como la angiogénesis y el crecimiento tumoral. Los objetivos moleculares y las vías afectadas por this compound siguen siendo un área activa de investigación.

Comparación Con Compuestos Similares

Si bien MK-0429 es único en su selectividad y biodisponibilidad oral, existen otros inhibidores de integrinas. Los compuestos notables incluyen cilengitide (inhibidor de αvβ3 y αvβ5) y volociximab (inhibidor de α5β1). La comparación de this compound con estos compuestos destaca sus características distintivas y posibles ventajas.

Métodos De Preparación

MK-0429 se puede sintetizar utilizando varias rutas, y sus métodos de producción industrial pueden implicar síntesis química o extracción de fuentes naturales. Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para this compound no están fácilmente disponibles en la literatura.

Actividad Biológica

MK-0429, also known as L-000845704, is a potent and selective inhibitor of the integrin αvβ3, initially developed for osteoporosis treatment but has since shown significant promise in various therapeutic areas, particularly oncology and fibrosis. Its biological activity has been extensively studied, revealing its efficacy in inhibiting tumor progression, metastasis, and fibrosis in preclinical models.

This compound functions primarily as an integrin antagonist. Integrins are cell surface receptors that mediate adhesion between cells and the extracellular matrix. By inhibiting αvβ3 integrin, this compound disrupts critical processes such as cell adhesion, migration, and proliferation, which are essential for tumor growth and metastasis.

Key Biological Activities

- Inhibition of Tumor Growth : this compound has demonstrated significant anti-tumor effects in various cancer types, including melanoma and oral squamous cell carcinoma (OSCC) .

- Reduction of Metastasis : Studies have shown that this compound effectively reduces lung metastases in melanoma models .

- Anti-fibrotic Properties : It also exhibits anti-fibrotic activity by inhibiting fibrosis progression in models of lung injury and diabetic nephropathy .

Efficacy Against Melanoma

In a study involving B16F10 melanoma cells, this compound was administered to mice post-tumor injection. The results indicated a significant reduction in lung metastases compared to control groups. The treatment was well-tolerated without adverse effects on body weight .

Anti-fibrotic Activity

This compound was tested in a bleomycin-induced lung fibrosis model. Mice treated with this compound showed a decrease in fibrosis markers and improved histological scores compared to untreated controls. The modified Ashcroft score, which assesses lung fibrosis severity, was notably reduced .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Melanoma Study | B16F10 melanoma | 100 or 300 mg/kg | Significant reduction in lung metastases |

| Lung Fibrosis | Bleomycin-induced model | 200 mg/kg via osmotic pump | Decreased fibrosis progression, lower Ashcroft scores |

Integrin Binding Affinity

This compound has shown strong binding affinity across various αv integrins:

- αvβ3 : IC50 = 0.08 nM

- αvβ1 : IC50 = 0.46 nM

- αvβ5 : IC50 = 9.9 nM

- αvβ6 : IC50 = 3.8 nM

These values indicate that this compound is a potent inhibitor across multiple integrin subtypes, enhancing its therapeutic potential .

Case Studies

- Melanoma Metastasis Reduction : A preclinical trial demonstrated that this compound significantly decreased the number of metastatic colonies in the lungs of treated mice compared to controls.

- Fibrosis Progression Inhibition : In a study utilizing a bleomycin model for lung injury, this compound treatment resulted in reduced levels of soluble collagen and other biomarkers associated with fibrosis .

Propiedades

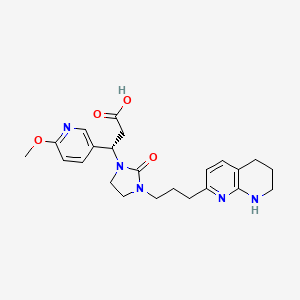

IUPAC Name |

(3S)-3-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O4/c1-32-20-9-7-17(15-25-20)19(14-21(29)30)28-13-12-27(23(28)31)11-3-5-18-8-6-16-4-2-10-24-22(16)26-18/h6-9,15,19H,2-5,10-14H2,1H3,(H,24,26)(H,29,30)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFOOLONGOBCMP-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(CC(=O)O)N2CCN(C2=O)CCCC3=NC4=C(CCCN4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)[C@H](CC(=O)O)N2CCN(C2=O)CCCC3=NC4=C(CCCN4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347137 | |

| Record name | (3S)-3-(6-Methoxy-3-pyridyl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)imidazolidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227963-15-7 | |

| Record name | MK-0429 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227963157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-3-(6-Methoxy-3-pyridyl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)imidazolidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(6-methoxypyridin-3-yl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)imidazolidin-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MK-0429 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JL033A2D0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.